Hexasodium diorthosilicate

Übersicht

Beschreibung

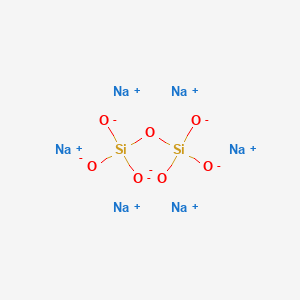

Hexasodium diorthosilicate is a useful research compound. Its molecular formula is Na6O7Si2 and its molecular weight is 306.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of hexasodium diorthosilicate?

- Category : Basic

- Methodological Answer :

- Synthesis Verification : Use techniques like X-ray diffraction (XRD) to confirm crystalline structure and nuclear magnetic resonance (NMR) spectroscopy to validate molecular composition. Thermogravimetric analysis (TGA) can assess thermal stability .

- Solubility and Stability : Conduct pH-dependent solubility tests in aqueous solutions (e.g., 0.1 M HCl to 0.1 M NaOH) and monitor hydrolysis rates via UV-Vis spectroscopy. Include control experiments to account for environmental variables (temperature, ionic strength) .

- Data Consistency : Compare results with existing literature on analogous silicates (e.g., sodium metasilicate) to identify anomalies. Replicate experiments to confirm reproducibility .

Q. What are the key considerations for ensuring safe laboratory handling of this compound?

- Category : Basic

- Methodological Answer :

- Hazard Mitigation : Follow GHS guidelines for corrosive and irritant substances. Use fume hoods for powder handling to avoid inhalation, and employ personal protective equipment (PPE) such as nitrile gloves and safety goggles .

- Waste Disposal : Neutralize alkaline residues before disposal. Document protocols for spill management (e.g., using inert absorbents like vermiculite) and ensure compliance with institutional safety policies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in silicate network formation?

- Category : Advanced

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy to monitor polymerization rates under varying conditions (e.g., pH 9–12, 25–60°C). Pair with computational models (e.g., density functional theory) to predict intermediate structures .

- Contradiction Resolution : If experimental data conflicts with theoretical predictions, re-examine assumptions (e.g., solvent effects or ion pairing). Validate models using small-angle X-ray scattering (SAXS) to observe real-time aggregation .

Q. What methodologies are effective in analyzing the interaction between this compound and biological macromolecules?

- Category : Advanced

- Methodological Answer :

- Binding Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or DNA. Use circular dichroism (CD) spectroscopy to detect conformational changes in biomolecules .

- Toxicity Screening : Design in vitro assays (e.g., MTT assay on human cell lines) to assess cytotoxicity. Cross-reference results with secondary data from toxicogenomics databases to identify mechanistic pathways .

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in sol-gel processes?

- Category : Advanced

- Methodological Answer :

- Comparative Analysis : Systematically replicate prior studies while controlling variables (e.g., precursor purity, aging time). Use multivariate statistical tools (e.g., ANOVA) to isolate influential factors .

- FAIR Data Practices : Adopt open-science frameworks to share raw data and metadata, ensuring reproducibility. Utilize platforms like Zenodo for transparent reporting of experimental conditions .

Q. Methodological Frameworks

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- Category : Methodology

- Answer :

- PICOT Adaptation : For applied studies, structure questions around Population (e.g., material systems), Intervention (e.g., doping with this compound), Comparison (e.g., alternative silicates), Outcome (e.g., mechanical strength), and Timeframe (e.g., long-term stability) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novelty in silicate chemistry), Novel (unexplored applications), Ethical (safe disposal protocols), and Relevant (alignment with sustainability goals) .

Q. How should researchers approach secondary data analysis when studying this compound?

- Category : Methodology

- Answer :

- Data Triangulation : Cross-validate findings from academic databases (e.g., SciFinder, Reaxys) with patent literature to identify gaps. Use tools like CitNetExplorer to map citation networks and assess data reliability .

- Bias Mitigation : Apply systematic review protocols (e.g., PRISMA) to filter studies based on methodological rigor. Exclude non-peer-reviewed sources (e.g., commercial websites like BenchChem) .

Eigenschaften

CAS-Nummer |

15593-82-5 |

|---|---|

Molekularformel |

Na6O7Si2 |

Molekulargewicht |

306.1 g/mol |

IUPAC-Name |

hexasodium;trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/6Na.O7Si2/c;;;;;;1-8(2,3)7-9(4,5)6/q6*+1;-6 |

InChI-Schlüssel |

PMYUVOOOQDGQNW-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

15593-82-5 |

Verwandte CAS-Nummern |

1344-09-8 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.